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molecular formula C5H6ClN3 B156778 4-Amino-6-chloro-2-methylpyrimidine CAS No. 1749-68-4

4-Amino-6-chloro-2-methylpyrimidine

Cat. No. B156778
M. Wt: 143.57 g/mol
InChI Key: SSAYHQQUDKQNAC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US09035051B1

Procedure details

Combine 6-chloro-2-methylpyrimidin-4-amine (708 g, 4.93 mol) and MeOH (7.08 L) in a 20 L round bottom flask equipped with a mechanical stirrer. Cool to 0-5° C. Add iodine monochloride (4.806 kg, 29.6 mol) dissolved in MeOH (6 L) using an addition funnel over a period of 1 h. Warm the reaction mixture to RT and stir at RT for 16 h. Cool the reaction mixture to 0-5° C. and add sodium sulfite (46 L, 20% aqueous solution). Filter the resulting solid and wash with water (2 L) followed by hexane (3 L). Dry the solid under vacuum to afford the title compound as a white solid (1061 g, 80%). LC-ES/MS m/z 269.9 (M+1).
Quantity
708 g
Type
reactant
Reaction Step One
Name
Quantity
7.08 L
Type
solvent
Reaction Step One
Quantity
4.806 kg
Type
reactant
Reaction Step Two
Name
Quantity
6 L
Type
solvent
Reaction Step Two
Quantity
46 L
Type
reactant
Reaction Step Three
Yield
80%

Identifiers

REACTION_CXSMILES
[Cl:1][C:2]1[N:7]=[C:6]([CH3:8])[N:5]=[C:4]([NH2:9])[CH:3]=1.[I:10]Cl.S([O-])([O-])=O.[Na+].[Na+]>CO>[Cl:1][C:2]1[N:7]=[C:6]([CH3:8])[N:5]=[C:4]([NH2:9])[C:3]=1[I:10] |f:2.3.4|

Inputs

Step One
Name
Quantity
708 g
Type
reactant
Smiles
ClC1=CC(=NC(=N1)C)N
Name
Quantity
7.08 L
Type
solvent
Smiles
CO
Step Two
Name
Quantity
4.806 kg
Type
reactant
Smiles
ICl
Name
Quantity
6 L
Type
solvent
Smiles
CO
Step Three
Name
Quantity
46 L
Type
reactant
Smiles
S(=O)([O-])[O-].[Na+].[Na+]

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
2.5 (± 2.5) °C
Stirring
Type
CUSTOM
Details
stir at RT for 16 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
of 1 h
Duration
1 h
TEMPERATURE
Type
TEMPERATURE
Details
Warm the reaction mixture to RT
TEMPERATURE
Type
TEMPERATURE
Details
Cool the reaction mixture to 0-5° C.
FILTRATION
Type
FILTRATION
Details
Filter the resulting solid
WASH
Type
WASH
Details
wash with water (2 L)
CUSTOM
Type
CUSTOM
Details
Dry the solid under vacuum

Outcomes

Product
Details
Reaction Time
16 h
Name
Type
product
Smiles
ClC1=C(C(=NC(=N1)C)N)I
Measurements
Type Value Analysis
AMOUNT: MASS 1061 g
YIELD: PERCENTYIELD 80%
YIELD: CALCULATEDPERCENTYIELD 79.9%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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